1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate

Olefin metathesis Ruthenium catalysis Tetrasubstituted alkenes

1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate (synonym: 2‑SICyNap·HBF₄) is a saturated N‑heterocyclic carbene (NHC) precursor belonging to the Dorta‑type imidazolinium salt family. Its defining structural feature is the pair of 2‑cyclohexylnaphthalen‑1‑yl N‑substituents, which generate stable C₂‑symmetric (anti) and Cₛ‑symmetric (syn) atropisomers that interconvert with measurably high rotational barriers.

Molecular Formula C35H39BF4N2
Molecular Weight 574.5 g/mol
CAS No. 1208220-06-7
Cat. No. B12054463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate
CAS1208220-06-7
Molecular FormulaC35H39BF4N2
Molecular Weight574.5 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)N4CC[N+](=C4)C5=C(C=CC6=CC=CC=C65)C7CCCCC7
InChIInChI=1S/C35H39N2.BF4/c1-3-11-26(12-4-1)32-21-19-28-15-7-9-17-30(28)34(32)36-23-24-37(25-36)35-31-18-10-8-16-29(31)20-22-33(35)27-13-5-2-6-14-27;2-1(3,4)5/h7-10,15-22,25-27H,1-6,11-14,23-24H2;/q+1;-1
InChIKeyKBRLMOORIQOPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium Tetrafluoroborate (CAS 1208220-06-7): A Sterically Defined Saturated NHC Precursor for High-Performance Catalysis


1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium tetrafluoroborate (synonym: 2‑SICyNap·HBF₄) is a saturated N‑heterocyclic carbene (NHC) precursor belonging to the Dorta‑type imidazolinium salt family [1]. Its defining structural feature is the pair of 2‑cyclohexylnaphthalen‑1‑yl N‑substituents, which generate stable C₂‑symmetric (anti) and Cₛ‑symmetric (syn) atropisomers that interconvert with measurably high rotational barriers [1]. The tetrafluoroborate counterion provides low nucleophilicity and high electrochemical stability, making the salt suitable for in situ deprotonation to the free carbene or direct transmetallation in catalytic workflows . Commercial material is typically supplied at ≥95% (HPLC) purity as a variable‑ratio anti/syn mixture with anti as the major component .

Why Generic NHC Precursors Cannot Replace 1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium Tetrafluoroborate in Demanding Catalytic Applications


Attempting to substitute this compound with a generic imidazolinium salt such as SIMes·HCl or SIPr·HCl ignores three critical differentiators: (i) the naphthyl‑derived side chains enforce a unique atropisomeric conformational landscape that directly modulates the steric environment around the metal center in ways that simple 2,6‑diisopropylphenyl or mesityl groups cannot replicate [1]; (ii) the cyclohexyl substituent at the naphthyl C‑2 position raises the rotational barrier sufficiently to maintain conformational integrity at catalytically relevant temperatures, whereas methyl‑substituted naphthyl analogs are fluxional under identical conditions [1]; (iii) ruthenium metathesis catalysts bearing this ligand outperform both SIMes‑ and SIPr‑derived congeners specifically in the formation of tetrasubstituted olefins — a transformation that remains the 'Achilles' heel' of standard nitro‑activated Hoveyda–Grubbs catalysts [2].

Quantitative Differentiation of 1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium Tetrafluoroborate: Head‑to‑Head Catalytic and Conformational Evidence


Tetrasubstituted Olefin Ring‑Closing Metathesis: 2‑SICyNap Outperforms SIMes and SIPr by up to 22 Percentage Points

In the nitro‑activated Hoveyda–Grubbs catalyst series, the 2‑SICyNap‑bearing complex 4d achieved 98% conversion of diene 10 (2,2‑di(2‑methylallyl)tosylate) to the tetrasubstituted olefin product after only 1 h at 80 °C with 5 mol% catalyst loading, versus 76% for SIMes (4a), 83% for SIPr (4b), and 78% for Me₂IMes (4c) under identical conditions [1]. After 24 h, 4d reached 99% conversion while SIMes and Me₂IMes plateaued at 80–82% [1]. The 20‑min data are even more striking: 4d reached ~90% versus the 76–83% range for standard NHC catalysts after a full hour [1].

Olefin metathesis Ruthenium catalysis Tetrasubstituted alkenes NHC ligand design

RCM of Trisubstituted Olefin Precursors: 2‑SICyNap Matches SIPr and Surpasses SIMes by 22 Percentage Points

In the RCM of diethyl 2‑allyl‑2‑(2‑methylallyl)malonate (substrate 8) catalyzed by 1 mol% Ru at room temperature, complex 4d (2‑SICyNap) delivered 81% yield after 20 min and 97% yield after 2 h, statistically equivalent to the best‑in‑class SIPr catalyst 4b (84% at 20 min, 97% at 2 h) [1]. By contrast, the SIMes catalyst 4a gave only 75% after 2 h, and the unsaturated Me₂IMes catalyst 4c gave 73% [1]. This places 2‑SICyNap in the top tier for accessible C=C bonds while preserving its unique advantage for sterically demanding substrates.

Ring‑closing metathesis Trisubstituted olefins Catalyst benchmarking

Atropisomer Interconversion Barrier: Cyclohexyl Substitution Locks Conformation Relative to Methyl‑Substituted Naphthyl Analogs

Variable‑temperature ¹H NMR studies on the imidazolinium salt 2‑SICyNap·HBF₄ (3g) established that the cyclohexyl substituent at the naphthyl C‑2 position raises the rotational barrier sufficiently to maintain distinct C₂‑symmetric (anti) and Cₛ‑symmetric (syn) atropisomers at room temperature and above [1]. In contrast, the methyl‑substituted analog SINap·HBF₄ (3a) shows coalescence behaviour at sub‑ambient temperatures (< –90 °C), indicating a dramatically lower rotational barrier (<10.5 kcal mol⁻¹) and rapid interconversion under ambient catalytic conditions [1]. The activation free energy (ΔG‡) decreases in the order 3d–g (iPr and Cy substituted) ≫ 3c ≫ 3b ≫ 3a, establishing that cyclohexyl and isopropyl substituents at C‑2 are essential for conformational integrity [1].

Atropisomerism Conformational analysis Variable‑temperature NMR Ligand pre‑organization

Buchwald–Hartwig Amination: 2‑SICyNap–Pd Complex Outperforms Other Naphthyl‑NHC–Pd Precatalysts

Among the three Pd(cinnamyl)Cl complexes bearing naphthyl‑substituted NHC ligands tested in the Buchwald–Hartwig amination of aryl bromides and aryl chlorides, complex 5g — incorporating the 2‑SICyNap ligand — showed the best catalytic performance across all tested substrate combinations [1]. The catalytic activity trend tracked with steric bulk at the naphthyl C‑2 position: cyclohexyl (5g) > isopropyl (5d, 5e), consistent with the rotational barrier data [1]. All three naphthyl‑NHC–Pd complexes achieved complete conversion at 1 mol% catalyst loading and 80 °C [1].

Buchwald–Hartwig amination Palladium catalysis C–N cross‑coupling Aryl chloride activation

Low‑Catalyst‑Loading RCM: Naphthyl‑NHC Blechert‑Type Catalysts Enable Sub‑0.1 mol% Operation

Blechert‑type ruthenium metathesis precatalysts bearing the 2‑SICyNap ligand were directly compared to the parent SIMes‑derived Blechert catalyst and were shown to be superior in RCM activity [1]. The most active conformer of the 2‑SICyNap‑containing catalyst enabled ring‑closing metathesis of a variety of substrates at very low catalyst loadings through optimized solvent concentration [1]. This represents a significant practical advantage over the SIMes benchmark for large‑scale or high‑value synthetic applications where minimizing ruthenium contamination and catalyst cost is critical.

Ring‑closing metathesis Low catalyst loading Blechert catalyst Process chemistry

Structural Characterization: Rare Crystallographic Data for a Saturated NHC and Its Imidazolinium Salt Precursor

Both the imidazolinium salt 2‑SICyNap·HBF₄ (3g) and the corresponding free carbene 2‑SICyNap (4g) have been characterized by single‑crystal X‑ray diffraction, representing rare examples of crystallographically characterized saturated NHC structures [1][2]. CCDC deposition numbers 715132 (for 3g) and 715133 (for 4d/4g) are available for independent verification [2]. Commercial material is supplied with anti as the major atropisomer component, at ≥95% (HPLC) purity by Aladdin and 98% by Bidepharm, with batch‑specific NMR and HPLC certificates available .

X‑ray crystallography Saturated NHC structure Ligand geometry Quality control

Optimal Application Scenarios for 1,3-Bis(2-cyclohexylnaphthalen-1-yl)imidazolinium Tetrafluoroborate Based on Quantitative Evidence


Synthesis of Tetrasubstituted Olefins via Ring‑Closing Metathesis Where Standard NHC Catalysts Plateau Below 85% Conversion

When synthetic routes require formation of sterically congested tetrasubstituted C=C bonds — a transformation where SIMes and SIPr nitro‑activated catalysts reach only 76–83% conversion after 1 h at 5 mol% loading — the 2‑SICyNap‑derived catalyst 4d achieves 98% conversion in the same time frame and 99% after 24 h [1]. This scenario is prevalent in natural product total synthesis and pharmaceutical intermediate preparation where the tetrasubstituted olefin is the pharmacophoric core. The cyclohexyl‑substituted naphthyl framework provides the optimal steric profile to accommodate the congested transition state.

Low‑Loading Ruthenium Metathesis for High‑Value API Intermediates Requiring Minimal Metal Contamination

For process‑scale synthesis of active pharmaceutical ingredients (APIs) where residual ruthenium must be minimized, the 2‑SICyNap Blechert‑type precatalysts enable RCM at very low catalyst loadings under optimized solvent‑concentration conditions, outperforming the SIMes‑derived Blechert benchmark [1]. The superior activity at low loading translates directly into reduced ruthenium scavenging requirements and lower purification costs, addressing a critical procurement decision factor for pharmaceutical process chemists.

Atroposelective or Conformationally Defined Catalyst Design Exploiting the High Rotational Barrier of the Cyclohexyl‑Naphthyl NHC Platform

The demonstrated conformational stability of the 2‑SICyNap framework — with a rotational barrier significantly exceeding that of methyl‑ or unsubstituted naphthyl analogs — enables the design of catalysts with predictable and persistent steric environments [1]. This is particularly valuable for enantioselective catalysis where ligand fluxionality erodes enantiomeric excess. The anti‑major isomer ratio (commercially supplied) provides a defined starting point for atropselective metalation strategies.

Buchwald–Hartwig Amination of Aryl Chlorides Under Thermally Demanding Conditions

For C–N cross‑coupling reactions involving less reactive aryl chloride electrophiles that require elevated temperatures (80 °C), the 2‑SICyNap–Pd(cinnamyl)Cl precatalyst 5g delivers the highest catalytic performance within the Dorta‑type NHC series [1]. While the SIPr reference catalyst operates at room temperature, the enhanced thermal stability and steric protection conferred by the cyclohexyl‑naphthyl architecture make this ligand platform suitable for substrate classes that resist amination under milder conditions.

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